

A Technical Guide to the Spectroscopic Characterization of 4-(3-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

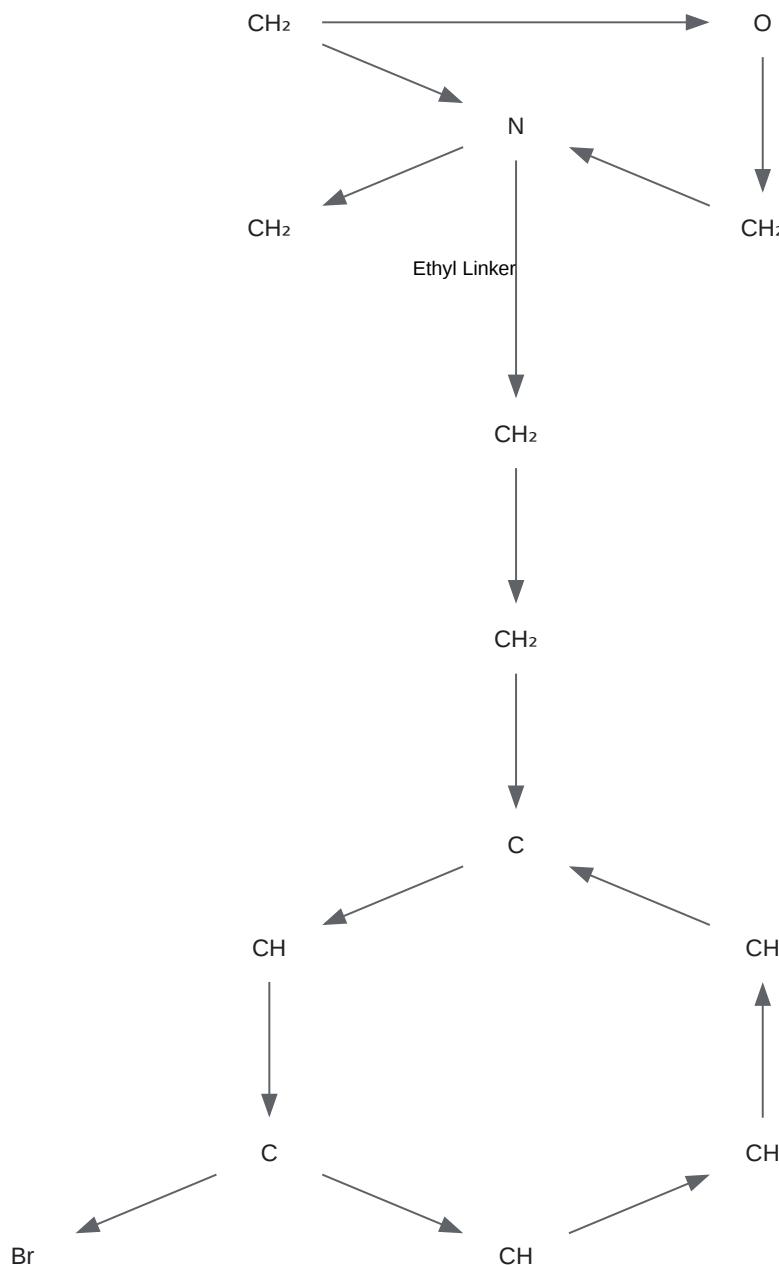
Compound Name: **4-(3-Bromophenethyl)morpholine**

Cat. No.: **B1290485**

[Get Quote](#)

Introduction

4-(3-Bromophenethyl)morpholine is a substituted morpholine derivative of significant interest in synthetic and medicinal chemistry. Morpholine and its analogues are foundational scaffolds in the development of various therapeutic agents and functional materials[1]. The precise substitution pattern on the phenethyl group, in this case, a bromine atom at the meta position, critically influences the molecule's steric and electronic properties, making unambiguous structural verification essential for any research or development application.


This technical guide provides an in-depth analysis of the expected spectroscopic signature of **4-(3-Bromophenethyl)morpholine** (CAS 364793-86-2). As direct, comprehensive spectral data for this specific compound is not widely published, this document synthesizes predictive data based on first principles of spectroscopy and comparative analysis with structurally analogous compounds. We will detail the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers with a robust framework for confirming its identity and purity. The causality behind experimental choices and data interpretation is emphasized to ensure a self-validating approach to characterization.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. **4-(3-Bromophenethyl)morpholine** consists of three key regions: the morpholine ring, the ethyl linker, and the 3-bromophenyl (or meta-bromophenyl) group. Each region will produce a distinct and predictable set of signals in the various spectroscopic techniques discussed.

- Molecular Formula: $C_{12}H_{16}BrNO$ [2]
- Molecular Weight: 270.17 g/mol [2]

Morpholine Ring

3-Bromophenyl Group

[Click to download full resolution via product page](#)**Caption: Molecular structure of 4-(3-Bromophenethyl)morpholine.**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus. For **4-(3-Bromophenethyl)morpholine**, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each of the unique proton environments in the molecule. The integration of these signals should correspond to the number of protons in each environment.

Proton Assignment	Predicted δ (ppm)	Predicted Multiplicity	Justification
Aromatic (Ar-H)	7.0 - 7.4	Multiplet (m)	The four protons on the brominated ring will have slightly different chemical environments, leading to a complex multiplet.
Morpholine (-O-CH ₂ -)	3.6 - 3.8	Triplet (t) or Multiplet (m)	The proton between the two substituents (on C2) will be the most deshielded. These protons are adjacent to the electronegative oxygen atom, shifting them downfield. They will likely appear as a triplet due to coupling with the adjacent -N-CH ₂ - protons ^[3] .
Ethyl (-N-CH ₂ -Ar)	2.7 - 2.9	Triplet (t) or Multiplet (m)	The methylene group attached to the aromatic ring.
Ethyl (-N-CH ₂ -CH ₂ -)	2.6 - 2.8	Triplet (t) or Multiplet (m)	The methylene group attached to the morpholine nitrogen.
Morpholine (-N-CH ₂ -)	2.4 - 2.6	Triplet (t) or Multiplet (m)	These protons are adjacent to the nitrogen atom. Their signal will be upfield relative to the -O-CH ₂ - protons ^{[3][4]} .

Predicted ¹³C NMR Spectrum

The ^{13}C NMR spectrum will confirm the carbon skeleton of the molecule. Due to the lack of symmetry, 12 distinct signals are expected.

Carbon Assignment	Predicted δ (ppm)	Justification
Aromatic (Ar-C)	125 - 142	Four signals for the CH carbons of the aromatic ring.
Aromatic (Ar-C-Br)	120 - 124	The carbon directly bonded to bromine is shielded by the "heavy atom effect".
Aromatic (Ar-C-CH ₂)	138 - 142	The quaternary carbon where the ethyl chain is attached.
Morpholine (-O-CH ₂)	66 - 68	The electronegative oxygen deshields these carbons significantly.
Ethyl (-N-CH ₂ -CH ₂ -Ar)	58 - 62	The carbon on the ethyl chain attached to the aromatic ring.
Morpholine (-N-CH ₂)	53 - 55	Carbons adjacent to the nitrogen atom.
Ethyl (-N-CH ₂ -CH ₂ -)	32 - 36	The carbon on the ethyl chain attached to the nitrogen.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural verification.

- Sample Preparation: Dissolve 5-10 mg of the purified compound in \sim 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- ^1H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
- Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 512-2048 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.
 - For further confirmation, run a DEPT-135 experiment to differentiate between CH/CH_3 (positive signals) and CH_2 (negative signals) carbons. Quaternary carbons will be absent.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

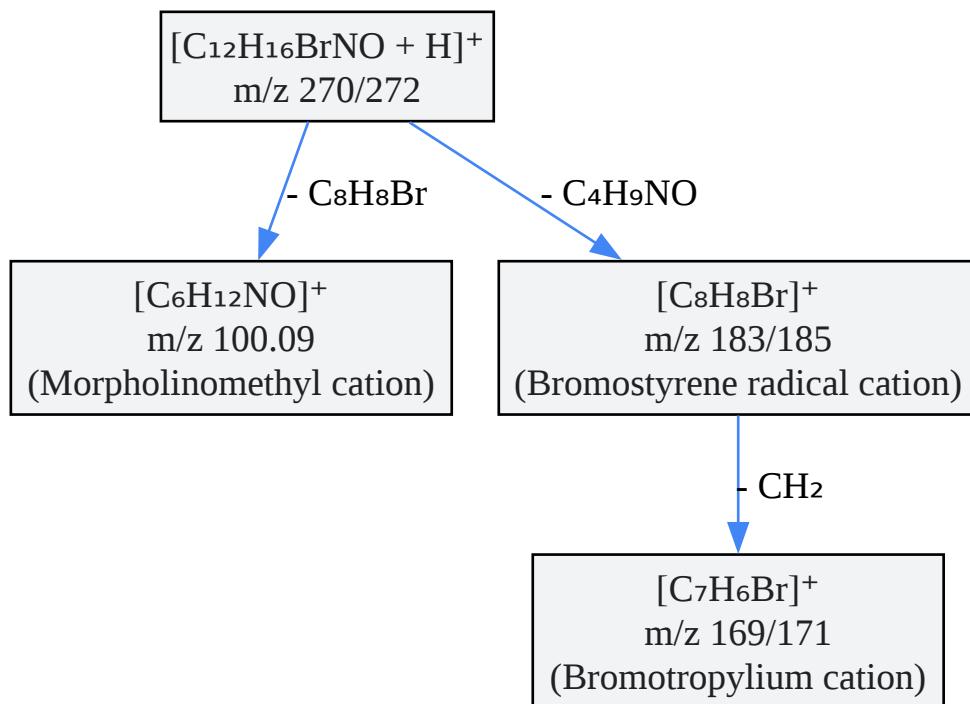
The IR spectrum of **4-(3-Bromophenethyl)morpholine** is expected to show characteristic absorption bands corresponding to its structural components.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
3050 - 3100	C-H Stretch	Medium	Aromatic C-H
2800 - 3000	C-H Stretch	Strong	Aliphatic (Ethyl & Morpholine) C-H
~1595, ~1470	C=C Stretch	Medium-Strong	Aromatic Ring
1250 - 1350	C-N Stretch	Medium	Aliphatic Amine
1110 - 1125	C-O-C Stretch	Strong	Ether (key morpholine signal)[5]
750 - 800	C-H Bend	Strong	meta-disubstituted Aromatic Ring
550 - 650	C-Br Stretch	Medium	Aryl Halide

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

Objective: To obtain a vibrational spectrum to confirm the presence of key functional groups.

- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
- Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.
- Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.
- Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
- Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.


Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrum

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable. ESI is a softer technique and will likely yield a prominent protonated molecular ion.

- Molecular Ion Peak ($[M+H]^+$): For ESI-MS, a strong signal is expected at m/z 270/272. The defining characteristic will be an isotopic pattern of two peaks of nearly equal intensity (approximately 1:1 ratio), separated by 2 mass units. This is the unmistakable signature of a molecule containing one bromine atom (isotopes ^{79}Br and ^{81}Br).
- Key Fragmentation: Under higher energy conditions (like EI or in-source fragmentation in ESI), the molecule will break apart in predictable ways. The most probable fragmentation involves cleavage at the bonds alpha to the nitrogen atom, as this is a common pathway for amines.

[Click to download full resolution via product page](#)

Caption: Predicted ESI-MS fragmentation pathway for **4-(3-Bromophenethyl)morpholine**.

Experimental Protocol: GC-MS / LC-MS

Objective: To confirm the molecular weight and obtain fragmentation data for the target compound.

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation:
 - For GC-MS (if volatile): Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer (e.g., a Quadrupole or Ion Trap detector) with an EI source.
 - For LC-MS (more common): Inject the sample into a Liquid Chromatograph coupled to a Mass Spectrometer with an ESI or APCI source.
- MS Acquisition:
 - Full Scan Mode: Acquire data over a mass range of m/z 50-500 to detect the molecular ion and major fragments.
 - MS/MS (Tandem MS): For unambiguous identification, isolate the parent ion (m/z 270 or 272) and subject it to collision-induced dissociation (CID) to generate a daughter ion spectrum. This will confirm the fragmentation pathways predicted above.

Conclusion

The structural confirmation of **4-(3-Bromophenethyl)morpholine** relies on a synergistic application of modern spectroscopic techniques. The predicted data presented in this guide forms a comprehensive analytical fingerprint. Key confirmatory evidence includes: the complex aromatic signals and distinct morpholine and ethyl signals in ¹H and ¹³C NMR; the strong C-O-C ether stretch in the IR spectrum; and, most definitively, the characteristic 1:1 isotopic doublet at m/z 270/272 in the mass spectrum. By following the outlined protocols and comparing experimental results to these predictive models, researchers can confidently verify the synthesis and purity of this valuable chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. e3s-conferences.org [e3s-conferences.org]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrbi.io]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 4-(3-Bromophenethyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1290485#4-3-bromophenethyl-morpholine-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com